1-Methyl-3-[(1-phenylethyl)phenyl]indan
Description
Contextualization of Indan (B1671822) Derivatives in Contemporary Organic Synthesis and Materials Science
The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a privileged structure in chemistry. nih.gov Derivatives of indan are not merely synthetic curiosities; they are integral components in a wide array of applications, spanning medicinal chemistry, materials science, and fine chemical synthesis. researchgate.net Their prevalence stems from a combination of rigid conformational properties and the versatility with which the core structure can be functionalized.
In the pharmaceutical realm, the indan nucleus is a key structural motif in various therapeutic agents. For instance, certain substituted indan derivatives have been investigated for their potent inhibitory effects on the Na+/H+ exchanger isoform 1 (NHE1), presenting potential for cardioprotective applications. nih.gov The indan framework serves as a robust scaffold that allows for precise spatial orientation of pharmacophoric groups, enhancing interaction with biological targets. Beyond medicine, indane derivatives are used as intermediates in the manufacturing of specialty chemicals and have been incorporated into the design of pesticides. researchgate.net
In materials science, the rigid and stable nature of the indan skeleton makes it an attractive building block for advanced polymers and functional materials. The incorporation of indan units can enhance the thermal stability and mechanical properties of polymers. Furthermore, their unique electronic properties are being explored for applications in organic electronics. researchgate.net The synthesis of indan and its derivatives has been a subject of continuous innovation, with methods ranging from classic Friedel-Crafts-type reactions to modern catalytic carbocyclization approaches. nih.govresearchgate.netrsc.org
Rationale for Investigating Stereochemically Defined Polycyclic Hydrocarbons like 1-Methyl-3-[(1-phenylethyl)phenyl]indan
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a cornerstone of organic chemistry, traditionally known for their planar structures arising from sp² hybridized carbon atoms. wikipedia.orgastrochem.org However, the introduction of substituents and saturated rings, as seen in the indan system, fundamentally alters this planarity. This leads to the creation of stereocenters and the possibility of complex, three-dimensional molecular architectures. nih.gov
The compound this compound is a prime example of such a stereochemically complex molecule. It possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms (enantiomers and diastereomers). The rationale for investigating such well-defined, non-planar polycyclic hydrocarbons is compelling:
Stereospecific Interactions: In biological systems and chiral catalysis, the precise three-dimensional arrangement of atoms is critical. Different stereoisomers of a molecule can exhibit vastly different pharmacological activities or catalytic efficiencies. Therefore, the synthesis of a single, pure stereoisomer of a complex molecule is a significant goal in modern organic chemistry. nih.gov
Advanced Materials: The specific shape and chirality of molecules can dictate their self-assembly properties, influencing the macroscopic characteristics of materials. Stereochemically defined polycyclic hydrocarbons could be used to create novel liquid crystals, chiral polymers, or materials with unique optical properties.
Probing Molecular Recognition: Studying how complex, chiral molecules interact with each other and with other substances provides fundamental insights into the nature of molecular recognition, a key principle in supramolecular chemistry and biology.
The synthesis of a molecule like this compound presents a formidable challenge, requiring advanced stereoselective synthetic methods to control the configuration of each chiral center. Success in this area contributes to the broader toolkit of synthetic organic chemistry. nih.gov
Scope and Research Trajectory for this compound within Scholarly Pursuits
A primary research avenue would be the development of a stereoselective synthesis. This would likely involve asymmetric catalysis to set the key stereocenters, representing a significant synthetic chemistry endeavor. Once synthesized in stereochemically pure forms, the research scope could expand into several areas:
Asymmetric Catalysis: The rigid, chiral backbone of the molecule could make it a candidate for use as a chiral ligand for transition metal catalysts. Such ligands are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Materials Science: The bulky, sterically hindered nature of the molecule could lead to materials with interesting physical properties, such as high thermal stability, amorphous glass-forming ability, or unique photophysical characteristics. Its incorporation into polymer backbones could be explored to create materials with novel mechanical or optical properties.
Medicinal Chemistry: While highly speculative, the complex scaffold could be used as a starting point for the design of new therapeutic agents. Its rigid structure would allow for the precise positioning of functional groups to probe interactions with specific biological targets, potentially leading to highly selective drugs.
The scholarly pursuit of this compound would therefore not only be about the molecule itself but also about pushing the boundaries of synthetic chemistry and exploring new frontiers in materials and medicinal science.
Data on a Related Foundational Indan Derivative
To provide context for the physical properties of complex indan scaffolds, the following table details data for the related, simpler compound 1-Methyl-3-phenylindane .
| Property | Value |
| Molecular Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol |
| Boiling Point | 168–169 °C at 16 mmHg |
| Refractive Index (n²⁰D) | 1.5811 ± 0.0005 |
| IUPAC Name | 1-methyl-3-phenyl-2,3-dihydro-1H-indene |
Data sourced from public chemical databases for the related compound 1-Methyl-3-phenylindane.
Structure
3D Structure
Properties
CAS No. |
84255-58-3 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-3-[2-(1-phenylethyl)phenyl]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H24/c1-17-16-24(22-14-8-6-12-20(17)22)23-15-9-7-13-21(23)18(2)19-10-4-3-5-11-19/h3-15,17-18,24H,16H2,1-2H3 |
InChI Key |
AFRNTNXQRVUPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Synthetic Methodologies for 1 Methyl 3 1 Phenylethyl Phenyl Indan
Elucidation of Key Synthetic Disconnections for the Indan (B1671822) Core and Phenyl Substituents
Retrosynthetic analysis of 1-Methyl-3-[(1-phenylethyl)phenyl]indan reveals several key disconnections that simplify the target molecule into more readily available starting materials. The primary disconnections focus on the formation of the indan skeleton and the installation of its substituents.
A primary disconnection breaks the C1-C2 and C3-C3a bonds of the indan core, suggesting an intramolecular Friedel-Crafts reaction as a potential final step to construct the five-membered ring. nih.govrsc.orgnih.gov This approach would start from a suitably substituted diaryl or alkyl aryl precursor. For instance, a Brønsted acid-catalyzed cyclization of a diaryl- or alkyl aryl-1,3-diene could be a viable route to the indene (B144670) precursor of the target indan. prepchem.com
Further disconnection of the substituents from the indan core identifies the C1-methyl and the C3-[(1-phenylethyl)phenyl] groups as key additions. The bond between the phenyl group at C3 and the indan core is a strategic point for disconnection. This suggests a synthetic route where a pre-functionalized indanone is reacted with an organometallic reagent corresponding to the (1-phenylethyl)phenyl group. Subsequent reduction and methylation would lead to the final product.
Another key disconnection is at the benzylic C-C bond of the (1-phenylethyl)phenyl substituent. This suggests that this complex substituent could be assembled on the phenyl ring either before or after its attachment to the indan core.
Exploration of Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own advantages.
A divergent synthesis , on the other hand, would start from a common intermediate that is progressively elaborated to introduce the required functional groups and substituents. In this case, a divergent approach might begin with a simple indanone, which is then functionalized in a stepwise manner to introduce the methyl and the complex aryl substituent. While potentially longer, a divergent strategy can be useful for creating a library of related compounds for structure-activity relationship studies.
The target molecule possesses three stereocenters, making stereocontrol a critical aspect of its synthesis. Diastereoselective and enantioselective methods are therefore essential to obtain the desired stereoisomer.
Diastereoselective approaches often rely on substrate control, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a chiral indanone precursor could proceed with high diastereoselectivity, controlled by the steric hindrance of the existing substituents. The use of radical-promoted annulation has been shown to achieve high diastereoselectivity in the synthesis of complex fused ring systems, influenced by the steric bulk of substituents like a trifluoromethyl group. nih.gov
Enantioselective approaches utilize chiral catalysts or reagents to introduce a new stereocenter with a preference for one enantiomer. The asymmetric hydrogenation of prochiral imines is a well-established and efficient method for preparing chiral amines, which can be precursors to chiral indans. rsc.org Rhodium-catalyzed asymmetric synthesis has been successfully applied to the preparation of 3,3-disubstituted 1-indanones. nih.gov Furthermore, palladium-catalyzed asymmetric desymmetrization provides a route to enantioenriched 1,3-disubstituted isoindolines, which are structurally related to the indan core. rsc.org
Catalyst-mediated reactions are pivotal in modern organic synthesis for their efficiency, selectivity, and ability to promote reactions under mild conditions. Both transition metal catalysis and organocatalysis offer powerful tools for the construction of the indan skeleton and the introduction of its substituents.
Transition metal catalysts, particularly those based on palladium and rhodium, are widely used for C-C and C-H bond-forming reactions that are central to the synthesis of substituted indans.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the C-C bond between the indan core and the phenyl substituent. A sequence of Suzuki-Miyaura coupling followed by acid-promoted cyclization is a known method for synthesizing substituted indenones and indanones. researchgate.net Rhodium-catalyzed asymmetric arylation of alkenes followed by intramolecular Friedel-Crafts alkylation is another powerful strategy for the stereoselective synthesis of indenes. researchgate.net Rhodium(III)-catalyzed redox-neutral annulation of aryl hydroxamates with cyclopropenes has also been shown to be a chemo- and enantiodivergent route to isoquinolones and isoindolinones, demonstrating the versatility of this metal in constructing fused ring systems. acs.org
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Chiral organocatalysts can promote a wide range of transformations with high enantioselectivity.
For the synthesis of chiral indans, chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions of vinylindoles with ortho-quinone methides, affording indole-containing chroman derivatives with high diastereo- and enantioselectivity. researchgate.net N-Heterocyclic carbenes (NHCs) have been employed in cascade asymmetric desymmetrization reactions of cyclopentenediones with enals to access optically active 1,3-indandione (B147059) derivatives. researchgate.net These examples highlight the potential of organocatalysis to control the stereochemistry of the indan core during its formation.
Catalyst-Mediated Transformations in the Construction of the Indan Skeleton
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses of Substituted Indans
Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. For instance, in Friedel-Crafts alkylations to form the indan ring, the choice and amount of the Lewis acid catalyst can significantly impact the yield and selectivity, with a reduction in catalyst quantity sometimes preventing uncontrolled side reactions. nih.goved.ac.uk
The following table provides a hypothetical example of how reaction conditions for a key Friedel-Crafts cyclization step in the synthesis of a substituted indan might be optimized.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | Dichloromethane | 0 | 4 | 65 |
| 2 | FeCl₃ | Dichloromethane | 25 | 2 | 78 |
| 3 | BF₃·OEt₂ | Dichloromethane | 25 | 6 | 55 |
| 4 | FeCl₃ | 1,2-Dichloroethane | 50 | 1 | 85 |
| 5 | FeCl₃ | 1,2-Dichloroethane | 25 | 2 | 82 |
Mechanistic Investigations of Critical Bond-Forming Reactions Towards this compound
A plausible retrosynthetic analysis of this compound suggests that the key bond formations involve the construction of the indan skeleton and the installation of the substituted phenyl group at the C3 position. A primary disconnection can be made at the C-C bond between the indan core and the (1-phenylethyl)phenyl group. This leads to a precursor such as 1-methyl-3-phenylindan (B1605522) and a suitable electrophile derived from 1-phenylethanol (B42297).
Further deconstruction of the 1-methyl-3-phenylindan core via a Friedel-Crafts type disconnection points towards styrene (B11656) or a related precursor as a logical starting material. orgsyn.org The formation of the indan ring can be envisioned through an acid-catalyzed dimerization and cyclization of styrene.
Based on this analysis, a forward synthesis can be proposed. The initial step would involve the acid-catalyzed dimerization of styrene to form 1-methyl-3-phenylindene, which is then reduced to 1-methyl-3-phenylindan. Subsequent functionalization of the phenyl group at the C3 position via a Friedel-Crafts alkylation with a suitable electrophile derived from 1-phenylethanol would yield the target molecule.
The critical bond-forming reaction in this proposed synthesis is the Friedel-Crafts alkylation. The mechanism of this electrophilic aromatic substitution reaction is well-established and proceeds through the formation of a carbocation intermediate. mt.comorganic-chemistry.org
In the context of the proposed synthesis of this compound, the Friedel-Crafts alkylation step would involve the reaction of 1-methyl-3-phenylindan with an electrophile generated from 1-phenylethanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong protic acid. nih.govmt.com
The mechanism can be described in the following steps:
Formation of the Electrophile: The Lewis acid catalyst activates the 1-phenylethanol to generate a carbocation.
Electrophilic Attack: The electron-rich phenyl ring of 1-methyl-3-phenylindan acts as a nucleophile and attacks the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as the counter-ion of the Lewis acid, removes a proton from the arenium ion, restoring the aromaticity of the phenyl ring and yielding the final product, this compound.
The regioselectivity of the Friedel-Crafts alkylation on the C3-phenyl group of 1-methyl-3-phenylindan would be influenced by the directing effects of the existing substituents. The indanyl group is an ortho, para-director. Therefore, the incoming electrophile would be directed to the positions ortho or para to the point of attachment to the indan ring.
Data Table
| Compound Name | Chemical Structure | Role in Synthesis |
| This compound | C₂₄H₂₄ | Target Molecule |
| 1-Methyl-3-phenylindan | C₁₆H₁₆ | Intermediate |
| Styrene | C₈H₈ | Starting Material |
| 1-Phenylethanol | C₈H₁₀O | Reagent |
| Aluminum Chloride | AlCl₃ | Catalyst |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Methyl 3 1 Phenylethyl Phenyl Indan
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 1-Methyl-3-[(1-phenylethyl)phenyl]indan. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of proton and carbon environments, respectively. However, due to the molecule's complexity and signal overlap, particularly in the aromatic region, advanced two-dimensional techniques are essential for complete and unambiguous assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for mapping the covalent framework and determining the relative stereochemistry of the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the indan (B1671822) ring's aliphatic protons and the protons of the 1-phenylethyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton. This technique simplifies the complex ¹³C spectrum by linking it to the better-resolved ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It provides the key linkages between the different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to carbons in the indan ring, and from the phenylethyl protons to the phenyl ring attached to the indan core, thus piecing together the entire molecular skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining stereochemistry and conformation by identifying protons that are close in space, irrespective of their bonding. mdpi.com NOESY cross-peaks between the methyl group protons and specific protons on the indan ring and the phenylethyl substituent would help establish their relative orientations (i.e., cis or trans relationships).
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin systems | Correlations between aliphatic protons on the five-membered indan ring; correlations within the ethyl chain of the phenylethyl group. |
| HSQC | Correlates protons to their directly attached carbons | Links every aliphatic and aromatic C-H proton to its corresponding ¹³C signal. |
| HMBC | Shows long-range ¹H-¹³C connectivity (2-3 bonds) | Connects the methyl group to the indan core; links the indan ring to the substituted phenyl ring; links the phenylethyl group to the phenyl ring. |
| NOESY | Identifies protons close in space (<5 Å) | Reveals through-space proximity between the methyl group and the phenylethyl substituent to determine relative stereochemistry. |
Advanced Pulse Sequences for Elucidating Conformational Dynamics
The five-membered ring of the indan system is not planar and can undergo conformational changes, such as ring puckering. Furthermore, rotation around the single bonds connecting the various phenyl and ethyl components may be hindered. Dynamic NMR (D-NMR) spectroscopy, often involving variable temperature studies, can probe these motional processes. researchgate.netsemanticscholar.org Advanced pulse sequences, such as exchange spectroscopy (EXSY), can be used to measure the rates of conformational exchange if the molecule exists as a mixture of interconverting conformers in solution. nih.gov These studies provide insight into the molecule's flexibility and the energy barriers between different conformational states.
Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the exact molecular formula of a compound. For this compound (C₂₄H₂₄), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition.
Beyond molecular formula determination, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways. By inducing fragmentation of the protonated molecule [M+H]⁺, the resulting product ions provide valuable structural information. The fragmentation pattern would likely be characterized by cleavages at the weakest bonds, such as the benzylic positions.
| Fragment Ion | Proposed Structure/Loss | Significance |
|---|---|---|
| [M - C₈H₉]⁺ | Loss of the phenylethyl group | Confirms the presence and connectivity of the C₆H₅-CH(CH₃)- substituent. |
| [C₈H₉]⁺ | Formation of the phenylethyl cation | Characteristic fragment from the phenylethyl moiety. |
| [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion | A common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group. |
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups. For this compound, key vibrational modes would include:
C-H stretching: Separate signals for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) bonds.
C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the multiple phenyl rings.
C-H bending: Out-of-plane bending modes in the 690-900 cm⁻¹ region can indicate the substitution patterns on the aromatic rings.
These techniques can also be sensitive to conformational changes, as different conformers may exhibit slight variations in their vibrational spectra.
Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) Methodologies
SERS and TERS are highly sensitive techniques that can provide enormous enhancement of the Raman signal for molecules adsorbed on or near metallic nanostructures (e.g., silver or gold). While not standard methods for routine structural elucidation, they could be applied in specialized research contexts. For instance, SERS could be used to study the molecule at very low concentrations or to obtain information about its orientation when adsorbed onto a metal surface. TERS, with its high spatial resolution, could potentially probe the vibrational properties of a single molecule.
X-ray Crystallography as a Definitive Tool for Solid-State Structure Determination and Stereochemical Confirmation
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the most definitive and precise picture of the molecule's structure in the solid state. mdpi.com Obtaining a suitable single crystal of this compound would allow for the direct determination of:
Connectivity: Unambiguous confirmation of the atomic connections.
Stereochemistry: Absolute configuration of all chiral centers.
Conformation: The precise solid-state conformation, including the pucker of the indan ring and the torsional angles between the substituents.
Geometric Parameters: Highly accurate measurements of bond lengths and angles. nih.gov
The resulting crystal structure would serve as the ultimate reference for validating the stereochemical and conformational assignments made by spectroscopic methods like NOESY. For related phenylindane structures, the five-membered ring has been observed to adopt an envelope conformation. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 1 Methyl 3 1 Phenylethyl Phenyl Indan
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be crucial in elucidating the characteristics of 1-Methyl-3-[(1-phenylethyl)phenyl]indan.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would provide deep insights into its electronic nature.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. For this compound, DFT calculations would map the spatial distribution of these frontier orbitals, identifying the most likely sites for nucleophilic and electrophilic attack.
A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.
Table 1: Hypothetical DFT Results for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |
Ab Initio Methods for High-Accuracy Conformational Energy Landscapes
For a molecule with multiple rotatable bonds like this compound, determining its preferred three-dimensional shape is essential. Ab initio methods, while computationally more demanding than DFT, offer higher accuracy for calculating energies.
These methods would be used to perform a conformational analysis, systematically rotating the single bonds and calculating the energy of each resulting conformer. This process would identify the global minimum energy structure (the most stable conformation) and other low-energy local minima. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological activity.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms to model their movements.
MD simulations would reveal:
Conformational Flexibility: How the molecule flexes and changes shape at a given temperature.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules, providing information about its solubility.
Intermolecular Interactions: How multiple molecules of this compound would interact with each other in a condensed phase, which is important for predicting properties like boiling point and crystal packing.
Prediction of Spectroscopic Signatures via Theoretical Models (e.g., NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This helps in identifying the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible light. This provides information about the molecule's chromophores.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Hypothetical Value |
|---|---|---|
| ¹H NMR | Chemical Shift (CH₃) | 1.2 ppm |
| ¹³C NMR | Chemical Shift (Aromatic C) | 120-145 ppm |
| IR | Vibrational Frequency (C-H stretch) | 2900-3100 cm⁻¹ |
Computational Assessment of Stereochemical Preferences and Isomer Stability
This compound has multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Computational chemistry is a powerful tool for studying these isomers.
By calculating the energies of the different possible stereoisomers, their relative stabilities can be determined. This is crucial for understanding which isomers are likely to be favored in a chemical synthesis and for predicting their distinct physical and chemical properties.
Theoretical Frameworks for Understanding Aromaticity and Strain in Indan (B1671822) Systems
The indan core of the molecule is an interesting system for studying aromaticity and ring strain. elsevierpure.comias.ac.in
Aromaticity: The benzene (B151609) ring fused to the five-membered ring in the indan system is aromatic. allen.in Theoretical methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the phenyl rings in this compound. libretexts.orgnptel.ac.in
Ring Strain: The five-membered ring of the indan system is not perfectly planar and possesses some degree of ring strain. Computational methods can be used to calculate this strain energy by comparing the energy of the molecule with a hypothetical strain-free reference compound. Understanding the ring strain can provide insights into the reactivity of the indan moiety. ias.ac.in
Reactivity Profile and Transformative Chemistry of 1 Methyl 3 1 Phenylethyl Phenyl Indan
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenyl Moieties
The structure of 1-Methyl-3-[(1-phenylethyl)phenyl]indan contains two distinct phenyl groups: one integrated into the indan (B1671822) core and another as part of the phenylethyl side chain. The susceptibility of these rings to electrophilic aromatic substitution (EAS) is governed by the electronic nature of their substituents.
The phenyl group on the indan core is substituted with two alkyl groups at the 1- and 3-positions of the indan system. These alkyl groups are weakly activating and ortho-, para-directing. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to these activating groups. Steric hindrance from the bulky substituents would likely influence the regioselectivity, favoring substitution at the less hindered positions.
The phenyl group of the 1-phenylethyl side chain is substituted with an ethylindan group. This substituent is also alkyl-like in nature, thus activating the ring and directing incoming electrophiles to the ortho and para positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Phenyl Moiety | Activating/Deactivating Group | Directing Effect | Predicted Major Products |
| Indan Core Phenyl | 1-Methylindan, 3-Phenylindan | Activating | Ortho, Para |
| Phenylethyl Phenyl | 1-(Indan-3-yl)ethyl | Activating | Ortho, Para |
Nucleophilic aromatic substitution (NAS) on either phenyl ring would require the presence of a strong electron-withdrawing group (e.g., nitro group) and a good leaving group, which are absent in the parent compound. Therefore, NAS reactions are not expected to be favorable under standard conditions.
Functionalization and Derivatization Strategies of the Indan Core and Side Chains
The indan core and its side chains offer several avenues for functionalization. The benzylic positions, specifically the methine proton at C1 of the indan and the methine proton of the phenylethyl group, are susceptible to radical halogenation due to the stabilization of the resulting benzylic radicals.
The aliphatic five-membered ring of the indan core can also undergo oxidation to introduce carbonyl functionalities, potentially leading to indanone derivatives. Furthermore, the methyl group on the indan core could be a site for functionalization, for instance, through lithiation followed by reaction with an electrophile.
Investigation of Stereoselective Transformations at Chiral Centers of the Compound
Stereoselective transformations could be envisioned to control the configuration of these centers. For instance, if a carbonyl group were introduced at C1 of the indan, its stereoselective reduction using chiral reducing agents could yield specific diastereomers. Similarly, reactions involving the chiral center on the side chain could be designed to proceed with high stereoselectivity, depending on the reagents and reaction conditions.
Oxidative and Reductive Manipulations of the Molecular Skeleton
The molecular skeleton of this compound is susceptible to both oxidative and reductive transformations. Strong oxidizing agents could lead to the cleavage of the C-C bonds in the aliphatic ring or oxidation of the aromatic rings under harsh conditions. Milder oxidation could selectively target the benzylic positions to introduce hydroxyl or carbonyl groups.
Catalytic hydrogenation would be expected to reduce the aromatic rings to their corresponding cyclohexane derivatives, although this would require forcing conditions. The benzylic C-phenyl bonds are generally stable to typical catalytic hydrogenation conditions.
Photochemical and Thermal Reactivity Studies of Complex Indans
The photochemical reactivity of indan derivatives can involve various transformations, including photoisomerization and photocycloadditions. researchgate.net While specific studies on this compound are not available, related indanone systems have been shown to undergo photochemical reactions. researchgate.net The presence of the phenyl chromophores suggests that the molecule would absorb UV light, potentially leading to excited states that could undergo reactions such as intramolecular cyclizations or rearrangements.
Thermal reactivity would likely involve degradation at high temperatures. The C-C bonds of the indan ring and the side chain could undergo homolytic cleavage, leading to a variety of fragmentation products. The presence of benzylic hydrogens suggests that thermal dehydrogenation to form an indene (B144670) derivative might be possible under certain catalytic conditions.
Exploration of Rearrangement Reactions and Fragmentations
Acid-catalyzed rearrangements are a common feature in carbocation chemistry. Protonation of the phenyl rings followed by migration of the alkyl substituents could lead to skeletal rearrangements. For instance, a Wagner-Meerwein type rearrangement could occur within the five-membered ring of the indan core if a carbocation were generated at a suitable position.
Mass spectrometry studies would reveal the characteristic fragmentation patterns of the molecule. The molecular ion would be expected to undergo fragmentation at the benzylic positions, leading to the loss of the phenylethyl group or the methyl group. Cleavage of the indan ring itself would also be a likely fragmentation pathway.
Exploration of 1 Methyl 3 1 Phenylethyl Phenyl Indan in Advanced Chemical Systems and Materials Science
Design Principles for Incorporation into Polymeric Architectures and Advanced Composites (Conceptual Framework)
There is currently no available research detailing the incorporation of 1-Methyl-3-[(1-phenylethyl)phenyl]indan into polymeric architectures or advanced composites. The design principles for such an application would hypothetically depend on the functional groups present on the phenyl rings, which are not specified in the compound's name.
Investigation of Catalytic Potential as a Ligand or Organocatalyst Scaffold in Chemical Transformations
There is no published research investigating the catalytic potential of this compound, either as a ligand for metal catalysts or as a scaffold for organocatalysis. Such investigations would require the synthesis of the compound and subsequent testing in various chemical transformations.
Theoretical and Experimental Approaches for Integration into Novel Functional Materials (e.g., Organic Semiconductors, Optoelectronic Materials)
No theoretical or experimental studies concerning the integration of this compound into novel functional materials like organic semiconductors or optoelectronic materials have been found in the current body of scientific literature. Research in this area would involve computational modeling of its electronic properties and experimental fabrication and characterization of devices.
Applications in Advanced Chemical Separations and Recognition (Conceptual)
The application of this compound in advanced chemical separations and molecular recognition is a conceptual area that remains unexplored. Its potential would depend on its ability to form selective interactions with specific molecules or ions, which has not been investigated.
Future Directions and Emerging Research Avenues for 1 Methyl 3 1 Phenylethyl Phenyl Indan Research
Development of Novel Asymmetric Synthetic Methodologies for Indan (B1671822) Derivatives
The synthesis of specific stereoisomers of complex molecules like 1-Methyl-3-[(1-phenylethyl)phenyl]indan is a fundamental challenge in organic chemistry. nih.gov Future research will likely focus on creating highly efficient and selective asymmetric synthetic methods for the broader class of indan derivatives. The development of organocatalyzed cascade reactions, for instance, offers a powerful strategy for constructing highly functionalized indanols with multiple contiguous stereocenters. researchgate.net These methods can provide rapid access to polyfunctionalized indanes, sometimes with very low catalyst loadings, pushing the frontier of efficiency in organic synthesis. researchgate.net
A key goal is to move beyond traditional methods that may be costly or inefficient, such as the use of chiral auxiliaries or starting with enantiomerically pure materials from natural sources. nih.gov The development of new catalytic systems, including biocatalysis using engineered enzymes like imine reductases, presents an attractive, environmentally friendly route to chiral amines and related indane structures. researchgate.net Such biocatalytic strategies are gaining significant interest for their potential to produce high-value chiral compounds efficiently. researchgate.net The ongoing evolution of these methodologies promises to provide more direct and versatile pathways to enantiopure indan derivatives, facilitating deeper exploration of their structure-property relationships. nih.gov
| Synthetic Strategy | Key Features | Potential Application to Indan Derivatives |
| Organocascade Reactions | Utilizes small organic molecules as catalysts; can create multiple stereocenters in a single pot; often requires low catalyst loadings. researchgate.net | Rapid, efficient synthesis of highly functionalized and stereochemically complex indan cores. researchgate.net |
| Biocatalysis | Employs enzymes (e.g., engineered imine reductases) for high stereoselectivity; operates under mild conditions. researchgate.net | Environmentally friendly synthesis of chiral amino-indan derivatives and related structures. researchgate.net |
| Substrate-Controlled Methods | Utilizes a stereogenic center already present in the substrate to direct the formation of a new one. du.ac.in | Stepwise construction of specific stereoisomers by building upon a chiral indan precursor. |
Advanced Computational Modeling for Complex Molecular Interactions and Predictions
Computational chemistry provides indispensable tools for understanding the behavior of complex molecules. nih.gov For a polycyclic hydrocarbon like this compound, advanced computational modeling can predict a wide range of properties and behaviors, guiding experimental work. nih.govnih.gov Methods like Density Functional Theory (DFT) can be used to perform geometry optimizations to determine the most stable three-dimensional structure of the molecule and its derivatives. nih.gov
Furthermore, these computational approaches can be extended to predict reactive sites on the polycyclic framework. nih.govnih.gov By calculating properties such as condensed Fukui functions, researchers can identify which atoms are most susceptible to electrophilic or nucleophilic attack, thereby predicting the outcomes of chemical reactions. nih.gov This predictive power is crucial for designing targeted synthetic modifications. Computational studies can also elucidate complex reaction mechanisms, including the structures of transition states and intermediates, which are often difficult to characterize experimentally. nih.gov The synergy between quantitative calculations and experimental results is essential for a complete understanding of molecular systems. comporgchem.com As computational methods become more accurate and efficient, they will play an increasingly central role in the rational design of novel indan-based compounds and in predicting their interactions with other molecules. nih.gov
Integration with Machine Learning and Artificial Intelligence for Structure-Reactivity Prediction in Organic Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. researchgate.netstanford.edu For complex structures like this compound, ML models can accelerate the discovery of new synthetic routes and predict reaction outcomes with increasing accuracy. nih.gov A significant challenge in chemistry is predicting the products of a reaction between two molecules, a process that can be time-consuming and expensive to determine experimentally. stanford.edu
Data-driven approaches are emerging as a powerful strategy for building structure-performance relationships in organic synthesis. researchgate.net By training on large datasets of known reactions, ML algorithms can learn to identify the most probable products from a given set of reactants and reagents. acs.org These models can predict reaction yields, regioselectivity, and even stereoselectivity, helping chemists to prioritize high-yielding reactions before entering the lab. researchgate.net This predictive capability is particularly valuable for complex organic reactions that involve many variables and for which experimental data may be limited. researchgate.net The application of ML can drastically improve the efficiency of developing synthetic pathways to novel derivatives of this compound, reducing the need for extensive trial-and-error experimentation. rsc.org
Exploration of Unconventional Activation and Transformation Strategies for Polycyclic Hydrocarbons
The robust aromatic framework of polycyclic hydrocarbons (PAHs) often requires specific strategies for chemical modification. acs.org Future research into this compound will benefit from the exploration of unconventional activation and transformation methods. A key area of interest is site-selective C–H functionalization, which allows for the direct modification of carbon-hydrogen bonds at specific positions, avoiding the need for pre-functionalized starting materials. acs.org
New catalytic systems are being developed that can achieve high regioselectivity on complex aromatic structures, governed by subtle electronic and steric factors. acs.org For example, silver-catalyzed cyclization and skeletal rearrangement reactions have been shown to produce unique polycyclic structures, demonstrating the potential for transformative, catalyst-controlled reactions. acs.org Other strategies involve the metabolic-type activation of PAHs, where enzymatic processes or their chemical mimics create reactive intermediates like epoxides and dihydrodiols. nih.govresearchgate.net These activated species can then undergo further transformations. Such unconventional approaches could be used to selectively introduce new functional groups or even rearrange the carbon skeleton of the indan core, leading to novel molecular architectures with unique properties.
| Activation Strategy | Description | Relevance to Polycyclic Hydrocarbons |
| Site-Selective C–H Functionalization | Direct conversion of a C–H bond into a C-C or C-X bond at a specific position using a catalyst. acs.org | Allows for late-stage modification of the aromatic rings of the indan structure without requiring pre-functionalization. acs.org |
| Catalyst-Controlled Skeletal Rearrangement | Use of a catalyst (e.g., silver) to induce a fundamental change in the carbon framework of the molecule. acs.org | Potential to transform the indan scaffold into novel and unexpected polycyclic systems. acs.org |
| Metabolic-Type Activation | Mimicking biological pathways to create reactive intermediates (e.g., epoxides) on the aromatic rings. researchgate.net | Creates activated sites on the molecule for subsequent chemical reactions and derivatization. nih.gov |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
The most profound insights into the nature of complex molecules like this compound will come from synergistic approaches that tightly integrate synthesis, spectroscopy, and computation. This iterative process involves using computational models to predict molecular properties, synthesizing the target compound, and then using spectroscopic techniques to verify its structure and validate the initial predictions.
Computational chemistry can predict spectroscopic data, such as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra or the vibrational frequencies in Infrared (IR) spectra. youtube.com These predictions serve as a guide for experimental chemists. Once the molecule is synthesized, techniques like NMR, IR, and mass spectrometry are used to determine its actual structure. researchgate.netyoutube.com This experimental data is then used to refine the computational models, leading to a more accurate understanding of the molecule's electronic and geometric properties. nih.gov This feedback loop—where theory guides experiment and experiment refines theory—is a powerful paradigm for tackling complex chemical challenges and will be crucial for elucidating the detailed structural and dynamic properties of this compound and its derivatives.
Interdisciplinary Research with Fields such as Chemical Biology and Advanced Engineering (Conceptual)
The unique three-dimensional and polycyclic nature of this compound makes it an intriguing candidate for exploration in interdisciplinary fields. While avoiding clinical applications, its rigid scaffold could be conceptually explored in chemical biology as a framework for designing molecular probes. The defined spatial arrangement of its phenyl and phenylethyl groups could serve as a non-biological backbone for positioning specific functional groups intended to interact with biological macromolecules in fundamental research studies.
In the realm of advanced engineering and materials science, polycyclic aromatic systems are foundational components of organic electronics due to their characteristic π-conjugation, which can facilitate charge transport. chemrxiv.org The non-planar, rigid structure of this compound could be investigated as a building block for novel organic materials. Its shape might disrupt the close packing typically seen in planar PAHs, potentially leading to materials with unique morphological and electronic properties. Conceptual studies could explore how incorporating this indan derivative into polymers or larger molecular assemblies might influence properties relevant to organic semiconductors or emitters.
Q & A
Q. What protocols ensure safe handling of intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., boronic esters).
- PPE : Wear nitrile gloves and OV/AG/P99 respirators during powder handling to prevent inhalation of particulates .
- Waste Disposal : Quench reactive byproducts (e.g., Pd residues) with 10% aqueous NH₃ before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
